molecular formula C53H93N7O13 B1297464 Surfactin CAS No. 24730-31-2

Surfactin

Cat. No.: B1297464
CAS No.: 24730-31-2
M. Wt: 1036.3 g/mol
InChI Key: NJGWOFRZMQRKHT-UHFFFAOYSA-N
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Description

Surfactin is a cyclic lipopeptide produced by various strains of the bacterium Bacillus subtilis. It is renowned for its potent surfactant properties, which allow it to reduce surface tension significantly. This compound exhibits a wide range of biological activities, including antibacterial, antiviral, antifungal, and hemolytic effects . Its amphiphilic nature enables it to interact with both hydrophilic and hydrophobic environments, making it a versatile compound in various applications.

Mechanism of Action

Surfactin, also known as this compound C, is a potent biosurfactant produced by various strains of Bacillus subtilis. It has gained significant attention due to its broad-spectrum biological activities .

Target of Action

This compound primarily targets the cell membranes of pathogenic bacteria . It interacts with the components of the matrix of pathogenic bacteria and fungi, altering the physical properties of the biofilm surface and initiating its degradation .

Mode of Action

This compound’s mode of action is multifaceted. It operates primarily by:

Biochemical Pathways

This compound’s production involves the branched-chain amino acid degradation pathway and the glutamate synthesis pathway . Overexpression of genes bkdAB and glnA can increase the production of this compound .

Pharmacokinetics

Its amphiphilic nature, resulting from its hydrophilic and hydrophobic parts, allows it to aggregate at the interface of two immiscible liquids, reducing interfacial tension . This property may influence its bioavailability.

Result of Action

This compound has multiple biological activities, including antibacterial, antiviral, anti-mycoplasma, and antiprotozoal activities . It also has the capacity to act as an anti-adhesive agent against pathogenic bacteria . Furthermore, this compound can trigger other cells to differentiate into non-motile cells, matrix-producing cells, cannibals, and spores .

Action Environment

The synthesis and efficacy of this compound are influenced by environmental factors such as temperature, pH, and the presence of certain nutrients . For instance, exogenous valine and 2-methylbutyric acid supplementation can significantly facilitate the production of this compound .

Safety and Hazards

Surfactin should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

In the future, a new research direction is to use synthetic biotechnology and metabolic engineering to improve the ability of strains to obtain surfactin from xylose as the sole carbon source . The establishment of suitable chassis hosts for exogenous production of this compound might serve as an important strategy in future research .

Biochemical Analysis

Biochemical Properties

Surfactin plays a crucial role in biochemical reactions due to its amphipathic nature, which allows it to interact with both hydrophilic and hydrophobic molecules. This compound interacts with enzymes, proteins, and other biomolecules, leading to various biochemical effects. For instance, this compound can inhibit the activity of fibrinogen, an essential protein in blood clot formation, by binding to its active sites . Additionally, this compound interacts with membrane proteins, leading to increased membrane permeability and disruption of cellular processes .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, this compound can modulate immune responses by affecting the production of cytokines and other signaling molecules . In microbial cells, this compound disrupts cell membranes, leading to cell lysis and death .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound binds to membrane lipids, causing membrane destabilization and increased permeability . This interaction leads to the leakage of cellular contents and eventual cell death. This compound also inhibits the activity of specific enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under various conditions, but its activity can decrease over time due to hydrolysis and other degradation processes . Long-term exposure to this compound can lead to adaptive responses in cells, such as the upregulation of efflux pumps and other resistance mechanisms . In in vitro and in vivo studies, this compound has been shown to have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as anti-inflammatory and anti-tumor activities . At high doses, this compound can cause toxic or adverse effects, including hemolysis and tissue damage . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing toxicity . These findings highlight the importance of optimizing this compound dosage for safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its synthesis and degradation. The biosynthesis of this compound involves the non-ribosomal peptide synthetase pathway, where specific enzymes catalyze the formation of the lipopeptide structure . This compound can also affect metabolic flux by modulating the activity of key enzymes involved in lipid and peptide metabolism . Additionally, this compound influences metabolite levels by altering the transport and distribution of metabolic intermediates within cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. This compound can be actively transported across cell membranes by specific efflux pumps, which regulate its intracellular concentration . Once inside the cell, this compound can bind to various proteins, affecting its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the biological activity and efficacy of this compound in different tissues and organs .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the plasma membrane, where it interacts with membrane lipids and proteins to exert its effects . Additionally, this compound can be targeted to intracellular organelles, such as mitochondria and lysosomes, where it modulates organelle function and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Surfactin is primarily produced through microbial fermentation. The bacterium Bacillus subtilis is cultured in a nutrient-rich medium, where it synthesizes this compound as a secondary metabolite. The fermentation process involves the use of specific carbon and nitrogen sources, such as molasses and soybean meal, respectively . The optimal fermentation conditions include a temperature of approximately 42.9°C, a pH of 5.0, and an incubation period of around 42.8 hours .

Industrial Production Methods

Industrial production of this compound involves optimizing the fermentation conditions to maximize yield and reduce production costs. Techniques such as the use of agro-industrial wastes, like potato peel waste and frying oil waste, have been explored to produce this compound economically . Additionally, genetic engineering and synthetic biology approaches are employed to enhance the biosynthetic pathways and increase this compound production .

Chemical Reactions Analysis

Types of Reactions

Surfactin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in its structure, such as the peptide bonds and the β-hydroxy fatty acid chain .

Common Reagents and Conditions

Common reagents used in this compound reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from this compound reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced lipopeptide analogs .

Comparison with Similar Compounds

Surfactin is compared with other lipopeptides such as fengycin, iturin, and bacillomycin. While all these compounds exhibit antimicrobial properties, this compound is unique due to its strong surfactant activity and broad-spectrum biological effects . Fengycin, for instance, is more effective against fungal pathogens, whereas iturin and bacillomycin have stronger antibacterial properties .

List of Similar Compounds

  • Fengycin
  • Iturin
  • Bacillomycin

This compound’s versatility and potent biological activities make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3-[9-(carboxymethyl)-3,6,15,18-tetrakis(2-methylpropyl)-25-(10-methylundecyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H93N7O13/c1-30(2)20-18-16-14-13-15-17-19-21-36-28-43(61)54-37(22-23-44(62)63)47(66)55-38(24-31(3)4)48(67)57-40(26-33(7)8)51(70)60-46(35(11)12)52(71)58-41(29-45(64)65)50(69)56-39(25-32(5)6)49(68)59-42(27-34(9)10)53(72)73-36/h30-42,46H,13-29H2,1-12H3,(H,54,61)(H,55,66)(H,56,69)(H,57,67)(H,58,71)(H,59,68)(H,60,70)(H,62,63)(H,64,65)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGWOFRZMQRKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H93N7O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1036.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24730-31-2
Record name Cyclo(L-α-aspartyl-D-leucyl-L-leucyl-3-hydroxy-13-methyltetradecanoyl-L-α-glutamyl-L-leucyl-D-leucyl-L-valyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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